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Compound of Interest

Compound Name: 2,6-Dibromobenzoic acid

Cat. No.: B057127 Get Quote

This guide provides an in-depth overview of the nuclear magnetic resonance (NMR), infrared

(IR), and mass spectrometry (MS) data for 2,6-dibromobenzoic acid. It is intended for

researchers, scientists, and professionals in drug development who require detailed

spectroscopic information and analytical protocols for this compound.

Chemical Structure and Properties
IUPAC Name: 2,6-Dibromobenzoic acid

Chemical Formula: C₇H₄Br₂O₂

Molecular Weight: 279.91 g/mol

CAS Number: 601-84-3

Appearance: White to off-white crystalline solid

Melting Point: 148 - 152 °C

Spectroscopic Data
The following sections present the available and predicted spectroscopic data for 2,6-
dibromobenzoic acid in a structured format.
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The ¹H NMR spectrum of 2,6-dibromobenzoic acid exhibits a characteristic pattern for a

symmetrically disubstituted benzene ring.

Chemical Shift (δ)
ppm

Multiplicity
Coupling Constant
(J) Hz

Assignment

~11.0 - 13.0 Singlet (broad) N/A -COOH

7.70 Doublet (d) 8.1 H-3, H-5

7.29 Triplet (t) 8.1 H-4

Note: The chemical shift of the carboxylic acid proton is concentration and solvent dependent

and may appear as a broad singlet.

The ¹³C NMR spectrum provides insight into the carbon framework of the molecule.

Chemical Shift (δ) ppm Assignment

166.87 C=O

138.67 C-1

131.87 C-3, C-5

131.65 C-4

Not Reported C-2, C-6

Note: The signals for the carbon atoms bearing the bromine atoms (C-2 and C-6) are often

broad or not observed due to quadrupolar relaxation.

While a specific experimental spectrum is not readily available, the characteristic IR absorption

bands for 2,6-dibromobenzoic acid can be predicted based on its functional groups.
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Wavenumber (cm⁻¹) Intensity Assignment

3300 - 2500 Broad, Strong O-H stretch (Carboxylic acid)

3100 - 3000 Medium C-H stretch (Aromatic)

1710 - 1680 Strong C=O stretch (Carboxylic acid)

1600 - 1450 Medium C=C stretch (Aromatic ring)

1320 - 1210 Strong C-O stretch (Carboxylic acid)

960 - 900 Broad, Medium O-H bend (Carboxylic acid)

~750 Strong C-Br stretch

The mass spectrum of 2,6-dibromobenzoic acid is expected to show a distinctive isotopic

pattern due to the presence of two bromine atoms (⁷⁹Br and ⁸¹Br). The fragmentation pattern

would likely involve the loss of characteristic groups.

m/z (Mass-to-Charge
Ratio)

Relative Intensity Proposed Fragment Ion

278, 280, 282 High
[M]⁺, [M+2]⁺, [M+4]⁺

(Molecular ion cluster)

261, 263, 265 Medium [M - OH]⁺

233, 235, 237 Medium [M - COOH]⁺

154, 156 High [C₆H₃Br]⁺

75 Medium [C₆H₃]⁺

Experimental Protocols
The following are detailed methodologies for obtaining the spectroscopic data presented

above.

Sample Preparation:
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Weigh approximately 10-20 mg of 2,6-dibromobenzoic acid for ¹H NMR or 50-100 mg for

¹³C NMR.

Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or

CDCl₃) in a clean, dry vial.

Filter the solution through a pipette with a small plug of glass wool into a standard 5 mm

NMR tube to remove any particulate matter.

Cap the NMR tube securely.

Instrument Parameters (¹H NMR):

Spectrometer: 400 MHz or higher

Pulse Sequence: Standard single-pulse sequence

Solvent: DMSO-d₆

Temperature: 298 K

Number of Scans: 16-64

Relaxation Delay: 1-2 seconds

Reference: Tetramethylsilane (TMS) at 0.00 ppm

Instrument Parameters (¹³C NMR):

Spectrometer: 100 MHz or higher

Pulse Sequence: Proton-decoupled single-pulse sequence

Solvent: DMSO-d₆

Temperature: 298 K

Number of Scans: 1024 or more, depending on concentration
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Relaxation Delay: 2-5 seconds

Reference: TMS at 0.00 ppm

Sample Preparation:

Thoroughly dry spectroscopy-grade potassium bromide (KBr) in an oven to remove any

moisture.

In an agate mortar, grind approximately 1-2 mg of 2,6-dibromobenzoic acid to a fine

powder.

Add approximately 100-200 mg of the dry KBr to the mortar and gently mix with the sample

until a homogeneous mixture is obtained.

Transfer the mixture to a pellet die.

Apply pressure (typically 8-10 tons) using a hydraulic press to form a thin, transparent pellet.

Carefully remove the pellet from the die and place it in the sample holder of the FT-IR

spectrometer.

Instrument Parameters:

Spectrometer: Fourier Transform Infrared Spectrometer

Range: 4000 - 400 cm⁻¹

Resolution: 4 cm⁻¹

Number of Scans: 16-32

Background: A spectrum of a pure KBr pellet should be run as the background.

Sample Preparation:

Prepare a dilute solution of 2,6-dibromobenzoic acid (approximately 1 mg/mL) in a volatile

organic solvent such as methanol or dichloromethane.
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If the carboxylic acid is not volatile enough, derivatization to a more volatile ester (e.g.,

methyl ester) may be necessary.

Instrument Parameters:

Gas Chromatograph:

Column: A non-polar or medium-polarity capillary column (e.g., HP-5ms, 30 m x 0.25 mm

i.d., 0.25 µm film thickness).

Injector Temperature: 250 °C

Injection Mode: Splitless

Oven Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, and

hold for 5 minutes.

Carrier Gas: Helium at a constant flow rate.

Mass Spectrometer:

Ionization Mode: Electron Ionization (EI) at 70 eV.

Source Temperature: 230 °C

Mass Range: 50 - 350 amu.

Scan Speed: 2 scans/second.

Workflow Visualization
The following diagram illustrates the general workflow for the spectroscopic analysis of a

chemical compound like 2,6-dibromobenzoic acid.
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General Spectroscopic Analysis Workflow
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Caption: Workflow for Spectroscopic Analysis.

To cite this document: BenchChem. [A Technical Guide to the Spectroscopic Data of 2,6-
Dibromobenzoic Acid]. BenchChem, [2025]. [Online PDF]. Available at:
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Disclaimer & Data Validity:
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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